(R)-Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride
CAS No.: 1958125-83-1
Cat. No.: VC8086500
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1958125-83-1 |
|---|---|
| Molecular Formula | C12H16ClNO2 |
| Molecular Weight | 241.71 g/mol |
| IUPAC Name | methyl (5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C12H15NO2.ClH/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13;/h5-7,11H,2-4,13H2,1H3;1H/t11-;/m1./s1 |
| Standard InChI Key | CPQFWZZGZGQXLF-RFVHGSKJSA-N |
| Isomeric SMILES | COC(=O)C1=CC2=C(C=C1)[C@@H](CCC2)N.Cl |
| SMILES | COC(=O)C1=CC2=C(C=C1)C(CCC2)N.Cl |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C(CCC2)N.Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of (R)-methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride is C₁₂H₁₆ClNO₂, with a molecular weight of 241.71 g/mol. Its IUPAC name, methyl (5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride, reflects the R-configuration at the 5-position, a critical stereochemical feature influencing its biological activity. The Standard InChI key (InChI=1S/C12H15NO2.ClH/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13;) provides a precise descriptor for its stereochemistry and functional group arrangement.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆ClNO₂ | |
| Molecular Weight | 241.71 g/mol | |
| CAS Number | 1958125-83-1 | |
| Salt Form | Hydrochloride | |
| Stereochemistry | R-configuration at C5 |
The tetrahydronaphthalene core reduces aromaticity compared to naphthalene, enhancing conformational flexibility. The amino group at C5 participates in hydrogen bonding, while the methyl ester at C2 offers a site for hydrolysis or further derivatization.
Synthesis and Industrial-Scale Production
Synthesis of this compound typically begins with functionalization of the naphthalene backbone. Industrial-scale processes employ continuous flow reactors to optimize yield and reduce reaction times. Key steps include:
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Partial hydrogenation of naphthalene to 5,6,7,8-tetrahydronaphthalene.
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Nitration at the 5-position, followed by reduction to the amine.
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Esterification at the 2-position using methanol under acidic conditions.
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Salt formation with hydrochloric acid to improve stability.
Purification involves recrystallization or chromatography to achieve >95% purity. Continuous flow methods enhance reproducibility, critical for pharmaceutical intermediates.
Biological Activity and Mechanism
The compound’s biological activity stems from interactions between its functional groups and biomolecular targets. The primary amine forms hydrogen bonds with enzymes or receptors, while the ester group may hydrolyze in vivo to carboxylic acid metabolites. Preliminary studies suggest:
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Anti-inflammatory effects: Inhibition of cyclooxygenase-2 (COX-2) via competitive binding.
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Antimicrobial activity: Disruption of bacterial cell membrane synthesis.
Table 2: Hypothesized Biological Targets
Applications in Medicinal Chemistry
This compound serves as a versatile intermediate in drug discovery:
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Peptidomimetics: The tetrahydronaphthalene scaffold mimics peptide β-strands, enabling design of protease inhibitors.
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Anticancer agents: Functionalization at C5 and C2 positions generates derivatives targeting tubulin polymerization.
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Neurological drugs: Chiral amines are critical in synthesizing dopamine receptor modulators .
Future Research Directions
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Stereoselective synthesis: Developing asymmetric catalysis to improve enantiomeric excess.
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In vivo studies: Evaluating pharmacokinetics and toxicity profiles.
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Target identification: High-throughput screening against disease-relevant protein libraries.
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